molecular formula C20H26N2O3S B2360593 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide CAS No. 954248-65-8

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide

Cat. No.: B2360593
CAS No.: 954248-65-8
M. Wt: 374.5
InChI Key: HWZXKPLLXNHCHX-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a phenyl-substituted ethanesulfonamide core linked to a 2-phenylmorpholinoethyl group. Sulfonamides are well-documented for their biological activity, including antimicrobial, antiviral, and central nervous system (CNS)-targeting properties . The morpholino group in this compound may enhance solubility and blood-brain barrier (BBB) penetration due to its oxygen-containing heterocycle, which contrasts with nitrogen-rich analogs like piperidine derivatives.

Properties

IUPAC Name

2-phenyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,16-11-18-7-3-1-4-8-18)21-12-13-22-14-15-25-20(17-22)19-9-5-2-6-10-19/h1-10,20-21H,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZXKPLLXNHCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Primary Amines

Ethanesulfonamide derivatives are typically synthesized via sulfonylation of primary amines using ethanesulfonyl chloride. For example, ethanesulfonamide (<1520-70-3>) reacts with 2-(2-phenylmorpholino)ethylamine in dimethylformamide (DMF) under basic conditions (NaH, 50°C, 14 h). This method achieves moderate yields (8–33%), with purification via silica gel chromatography using ethyl acetate/hexane gradients.

Reaction Conditions Table

Reagent Solvent Base Temperature Time Yield
Ethanesulfonyl chloride DMF NaH 50°C 14 h 8%
Ethanesulfonamide THF K2CO3 25°C 3 h 33%

Alternative Routes via Sulfonic Acid Derivatives

Patent US10150760B2 discloses the use of methanesulfonic acid derivatives for analogous sulfonamide syntheses. Adapting this protocol, ethanesulfonic acid may be activated with thionyl chloride to generate the corresponding sulfonyl chloride in situ, followed by amine coupling in tetrahydrofuran (THF) at 0–25°C.

Construction of the 2-Phenylmorpholine Moiety

Reductive Amination for Morpholine Formation

The 2-phenylmorpholine subunit is synthesized via reductive amination of β-amino alcohols. A representative procedure involves reacting 2-phenylaminoethanol with formaldehyde under hydrogenation conditions (H2, Pd/C, MeOH). Cyclization proceeds at 1 atm H2, yielding the morpholine ring after 2–4 h.

Key Steps

  • Amination : 2-Phenylethanolamine + formaldehyde → β-amino alcohol intermediate.
  • Cyclization : Hydrogenation over Pd/C in methanol induces ring closure.

Assembly of the Ethylene Spacer

Mitsunobu Reaction for Ether Linkage

The ethylene bridge connecting the sulfonamide and morpholine is constructed via Mitsunobu reaction. For example, 2-(2-phenylmorpholino)ethanol reacts with 2,4-difluorophenol using triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in THF. Optimal conditions (0°C to 25°C, 12 h) yield 33% of the ether product after silica gel chromatography.

Optimization Insights

  • Solvent : THF enhances reagent solubility.
  • Stoichiometry : 1.3 eq DIAD improves conversion.

Final Coupling and Purification

Amide Bond Formation

The ethylene-linked intermediate is coupled to ethanesulfonamide using carbodiimide-based activation (EDC/HCl, HOBt) in dichloromethane (DCM). Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 6–8 h.

Chromatographic Purification

Crude product is purified using flash chromatography (hexane:ethyl acetate = 4:1), followed by recrystallization from ethanol/water to afford this compound as a white solid.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.08 (t, J = 7.1 Hz, 3H, CH3), 3.11 (q, J = 7.1 Hz, 2H, SO2CH2), 3.54 (s, 3H, morpholine CH2), 7.17–7.79 (m, aromatic H).
  • HRMS : m/z 437.2 [M+H]+.

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Yield Optimization

Competing Side Reactions

Over-sulfonylation and N-alkylation byproducts are minimized by controlling reaction stoichiometry (1:1 amine:sulfonyl chloride).

Catalytic System Tuning

Palladium ligand selection (e.g., BrettPhos vs. XPhos) impacts cross-coupling efficiency. BrettPhos ligands reduce homocoupling byproducts in aryl bromide reactions.

Industrial-Scale Considerations

Cost-Effective Reagents

Switching from Pd(OAc)2 to Pd/C lowers catalyst costs for hydrogenation steps.

Solvent Recycling

THF and DMF are recovered via distillation, reducing waste.

Chemical Reactions Analysis

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Analgesic Properties : Preliminary studies suggest that the compound may exhibit analgesic effects, making it a candidate for pain management therapies.
  • Biochemical Probes : The compound has been investigated for its ability to serve as a biochemical probe to study cellular processes. Its interactions with specific receptors or enzymes can provide insights into cellular signaling pathways.

Medicinal Chemistry

  • Vascular Endothelial Growth Factor Receptor Inhibition : Similar compounds have shown significant inhibition of VEGFR-2, which is crucial in angiogenesis and tumor growth. This suggests potential applications in cancer therapy .
  • Antitumor Activity : The structural components of the compound indicate possible cytotoxic effects against various cancer cell lines, including colon cancer cells.

Industrial Applications

  • Material Development : The unique chemical properties allow for the development of new materials with specific functionalities, such as enhanced solubility or tailored reactivity.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity

The compound's structure may also indicate potential antitumor activity:

Activity TypeCell LineIC50 (μg/mL)Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s unique features include:

  • Ethanesulfonamide backbone : Common in pharmaceutical agents for stability and hydrogen-bonding capacity.
  • Morpholinoethyl substituent: A six-membered ring with one oxygen atom, influencing polarity and conformational flexibility.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Target/Activity Toxicity (IC₅₀)
2-Phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide Ethanesulfonamide 2-Phenylmorpholinoethyl Likely NMDA receptor antagonist* Not reported
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) Bicycloheptan-2-amine Piperidinylethyl NMDA receptor antagonist IC₅₀ >150 μM (MDCK, N2a)
2-(4-Nitrophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide (6c) Ethanesulfonamide 4-Nitrophenyl, aniline Synthetic intermediate Not reported
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide Ethyl, 2-methoxyphenyl Antimicrobial/antiviral (broad) Not reported

Note: *Inferred from structural similarity to NMDA-targeting analogs like 5a .

Toxicity and Pharmacological Profiles

  • Comparison with NMDA Antagonists: Compound 5a (piperidinyl analog) exhibits IC₅₀ values >150 μM in MDCK and N2a cell lines, comparable to memantine (FDA-approved Alzheimer’s drug) .
  • Sulfonamide Derivatives: While 6c and the methoxyphenyl analog lack toxicity data, their nitro and methoxy groups may reduce metabolic stability compared to the phenylmorpholino substituent in the target compound .

Biological Activity

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide, a compound with potential therapeutic applications, has garnered attention in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H26N2O2S\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_2\text{S}

This structure includes a phenyl group, a morpholino ring, and an ethanesulfonamide moiety, which contribute to its unique biochemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate cellular signaling pathways by binding to these targets, which can lead to various physiological effects.

  • Receptor Interaction : The compound may exhibit affinity for certain receptors involved in pain modulation and cellular growth.
  • Enzyme Inhibition : It has shown potential as an inhibitor of enzymes that play roles in inflammatory processes and cancer progression.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit tumor cell growth through mechanisms involving apoptosis and modulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Comparative Analysis with Similar Compounds

A comparison with similar sulfonamide derivatives reveals distinct differences in biological activity:

CompoundKey FeaturesBiological Activity
2-phenyl-N-(2-(2-morpholino)ethyl)ethanesulfonamideLacks phenyl group on morpholinoReduced affinity for target receptors
N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamideLacks phenyl group on sulfonamide moietyAltered chemical reactivity

The presence of the additional phenyl group in this compound enhances its binding affinity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • In Vitro Studies : Research demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against tumor cells .
    • Example Study : A study involving HL-60 cells showed that treatment with the compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicated favorable absorption and distribution characteristics, supporting its potential for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and morpholine ring functionalization. Key steps include:

  • Nucleophilic substitution : Reacting 2-phenylmorpholine with a halogenated ethyl intermediate under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours.
  • Sulfonylation : Introducing the ethanesulfonamide group via coupling with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity.
  • Optimization : Reaction yields (~45–60%) depend on catalyst loading (e.g., DMAP for acylation) and solvent polarity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of analytical techniques is employed:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of phenyl (δ 7.2–7.5 ppm), morpholine (δ 3.6–4.1 ppm), and sulfonamide (δ 2.8–3.2 ppm) groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 427.18 (calculated for C24_{24}H28_{28}N2_2O3_3S).
  • IR Spectroscopy : Peaks at 1150 cm1^{-1} (S=O stretching) and 3300 cm1^{-1} (N-H bending) validate functional groups .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Co-solvents like PEG-400 improve aqueous solubility for in vitro assays.
  • Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades at pH <3 (hydrolysis of sulfonamide bond) or under prolonged UV exposure. Stability studies recommend inert atmospheres (N2_2) for long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity and pharmacokinetics?

  • Methodological Answer :

  • QSAR Studies : Substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) enhance binding affinity to carbonic anhydrase IX (IC50_{50} reduced from 12 nM to 5 nM).
  • Solubility-Activity Trade-offs : Adding polar groups (e.g., -OH or -NH2_2) improves solubility but may reduce membrane permeability (logP increases from 2.1 to 3.4).
  • Metabolic Stability : Morpholine ring methylation reduces CYP3A4-mediated metabolism (t1/2_{1/2} increases from 1.2 h to 3.8 h in microsomal assays) .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer :

  • Assay Validation : Cross-validate in vitro results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Pharmacokinetic Bridging : Adjust dosing regimens in vivo to account for rapid clearance (e.g., continuous infusion vs. bolus dosing).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated derivatives) that may contribute to in vivo efficacy .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against human proteome databases (e.g., ChEMBL) to identify potential off-targets like kinase inhibitors (e.g., EGFR, Kd_d = 8.3 µM).
  • Machine Learning : Train models on ToxCast data to predict hepatotoxicity (e.g., mitochondrial membrane depolarization risk score: 0.72).
  • Validation : Confirm predictions with SPR or thermal shift assays .

Q. What experimental designs address low yield in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction time (yield increases from 50% to 75% at 100 g scale).
  • Catalyst Screening : Immobilized lipases (e.g., CAL-B) enhance enantioselectivity in chiral intermediate synthesis (ee >98%).
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time to optimize endpoint determination .

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